N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
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Overview
Description
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a synthetic organic compound that belongs to the class of thiadiazole and benzotriazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions, such as using thionyl chloride or phosphorus pentachloride.
Formation of the Benzotriazine Ring: This involves the reaction of suitable aromatic amines with nitrous acid, followed by cyclization.
Coupling of the Two Rings: The final step involves coupling the thiadiazole and benzotriazine rings through a butanamide linker, using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Agriculture: The compound could be used as a pesticide or herbicide.
Materials Science: It might be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide exerts its effects would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial cell wall synthesis or disrupt cellular metabolism. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole.
Benzotriazine Derivatives: Compounds such as 1,2,3-benzotriazine and 4-oxo-1,2,3-benzotriazine.
Uniqueness
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its specific combination of thiadiazole and benzotriazine rings, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C18H20N6O2S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C18H20N6O2S/c25-15(19-18-22-21-16(27-18)12-6-1-2-7-12)10-5-11-24-17(26)13-8-3-4-9-14(13)20-23-24/h3-4,8-9,12H,1-2,5-7,10-11H2,(H,19,22,25) |
InChI Key |
JLIYGTJNZBYSLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=NN=C(S2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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